5-Acetyl-2-cyanopyridine CAS number 249583-84-4
5-Acetyl-2-cyanopyridine CAS number 249583-84-4
An In-Depth Technical Guide to 5-Acetyl-2-cyanopyridine (CAS: 249583-84-4): Synthesis, Reactivity, and Applications
Introduction
As a cornerstone in the architecture of modern chemical synthesis, the pyridine scaffold is integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1] Within this vast chemical family, 5-Acetyl-2-cyanopyridine (CAS No. 249583-84-4) emerges as a particularly valuable heterocyclic building block. Its structure is distinguished by the presence of two orthogonal and highly versatile functional groups—an acetyl moiety and a cyano group—on a pyridine core. This unique arrangement provides multiple reactive sites for sequential, chemoselective modifications, making it an ideal intermediate for constructing complex molecular targets.
This guide, intended for researchers, medicinal chemists, and drug development professionals, offers a comprehensive technical overview of 5-Acetyl-2-cyanopyridine. We will delve into its physicochemical properties, explore robust synthetic methodologies, dissect its chemical reactivity, and highlight its applications as a pivotal precursor in the development of pharmacologically active agents. The insights provided herein are designed to empower scientists to leverage the full synthetic potential of this compound in their research endeavors.
Physicochemical and Spectroscopic Properties
5-Acetyl-2-cyanopyridine is a solid at room temperature, typically appearing as yellow prisms.[2] Its bifunctional nature, combining an electrophilic carbonyl carbon and a nitrile group, dictates its solubility and reactivity profile. It is classified as a pharmaceutical intermediate and a heterocyclic compound.[3]
Molecular Structure
The structure features an acetyl group at the C5 position and a cyano group at the C2 position of the pyridine ring, creating a unique electronic and steric environment.
Caption: Molecular Structure of 5-Acetyl-2-cyanopyridine.
Property Data
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 249583-84-4 | [3][4][5][] |
| Molecular Formula | C₈H₆N₂O | [3][4] |
| Molecular Weight | 146.15 g/mol | [4] |
| Appearance | Yellow prisms | [2] |
| Melting Point | 54.5 - 56.0 °C | [2] |
| Boiling Point | 336.5 °C at 760 mmHg | [3] |
| Density | 1.19 g/cm³ | [3] |
| Flash Point | 157.3 °C | [3] |
| Purity | ≥ 95-98% | [4][][7] |
Spectroscopic Data
Spectroscopic analysis is critical for structure verification. The following data is based on published literature.[2]
| Technique | Data |
| ¹³C NMR (CDCl₃) | δ (ppm) = 26.9, 116.5, 128.4, 133.8, 136.5, 136.8, 150.7, 195.1 |
| ¹H NMR (CDCl₃) | δ (ppm) = 2.72 (s, 3H), 7.85 (d, J=8.1 Hz, 1H), 8.35 (dd, J=8.1, 2.2 Hz, 1H), 9.23 (dd, J=2.2, 1.1 Hz, 1H) |
Synthesis and Mechanistic Insights
The preparation of functionalized cyanopyridines is a topic of significant interest. While various methods exist, direct cyanation of the corresponding pyridine offers a streamlined, one-pot approach that avoids the need for pre-functionalized precursors like halo-pyridines.
One-Pot Direct Cyanation Protocol
A general and effective method for the synthesis of 2-cyanopyridines from pyridines has been reported by Katritzky et al.[2] This procedure involves the in-situ generation of an N-nitropyridinium salt intermediate, which is then susceptible to nucleophilic attack by a cyanide ion.
Causality Behind Experimental Choices:
-
Trifluoroacetic Anhydride (TFAA): Acts as both a solvent and a powerful dehydrating agent. It reacts with nitric acid to generate dinitrogen pentoxide in situ.
-
Nitric Acid (HNO₃): The source of the nitronium ion (NO₂⁺), which activates the pyridine ring by forming an N-nitropyridinium intermediate. This activation renders the C2 position highly electrophilic and susceptible to nucleophilic attack.
-
Potassium Cyanide (KCN) & Sodium Acetate (NaOAc): KCN serves as the cyanide source. The solution is buffered with sodium acetate to maintain a pH of 6-7, which is crucial for the stability of the reactants and intermediates during the nucleophilic addition and subsequent elimination steps.
Caption: Workflow for the one-pot synthesis of 5-Acetyl-2-cyanopyridine.
Step-by-Step Protocol: [2]
-
Reaction Setup: Dissolve 5-acetylpyridine (1 equivalent) in trifluoroacetic anhydride under chilled conditions (ice bath) in a suitable reaction vessel.
-
Activation: Add concentrated nitric acid (approx. 2 equivalents) dropwise to the solution while maintaining the chilled temperature. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Cyanation: In a separate vessel, prepare a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc). Slowly add the activated pyridine solution dropwise to this buffered cyanide solution.
-
Reaction Completion: Allow the resulting mixture to stir for at least 12 hours. The pH should be monitored to ensure it remains in the 6-7 range.
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as ethyl acetate/hexane, to yield pure 5-Acetyl-2-cyanopyridine.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 5-Acetyl-2-cyanopyridine stems from the distinct reactivity of its functional groups and the pyridine core. This allows for a wide array of chemical transformations, making it a powerful intermediate for building molecular diversity.
Key Reaction Pathways
The acetyl and cyano groups can be targeted for various modifications. Furthermore, the pyridine ring itself, especially when substituted with a halogen at the 2-position (a common precursor), is amenable to powerful cross-coupling reactions.
Caption: Major reaction pathways for 5-Acetyl-2-cyanopyridine and its precursors.
Palladium-Catalyzed Cross-Coupling Reactions
For drug development professionals, palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[8][9][10] While 5-Acetyl-2-cyanopyridine itself is not a direct substrate, its synthesis often starts from or is related to halo-pyridine precursors like 5-Acetyl-2-bromopyridine.[11] These precursors are ideal substrates for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples an organoboron species with an organohalide and is fundamental for creating biaryl structures.[10][12][13][14]
-
Protocol Outline:
-
Reactants: 5-Acetyl-2-bromopyridine (1 eq.), Arylboronic acid (1.1-1.5 eq.).
-
Catalyst: A palladium source such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%).
-
Ligand: A phosphine ligand like SPhos or XPhos may be required, especially for challenging substrates.
-
Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water.
-
Conditions: The mixture is heated under an inert atmosphere (N₂ or Ar) until the starting material is consumed.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a premier method for synthesizing aryl amines by coupling an amine with an aryl halide.[8][15][16][17]
-
Protocol Outline:
-
Reactants: 5-Acetyl-2-bromopyridine (1 eq.), primary or secondary amine (1.1-1.5 eq.).
-
Catalyst: A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%).
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, BrettPhos) is critical for catalytic activity.[18]
-
Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.5 eq.).
-
Solvent: An anhydrous, aprotic solvent like Toluene or Dioxane.
-
Conditions: The reaction is heated under an inert atmosphere until completion.
-
Applications in Research and Drug Development
Cyanopyridine derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[19] Their ability to act as scaffolds for kinase inhibitors, anticancer agents, and antimicrobial compounds makes them highly attractive starting points for drug discovery programs.[19][20][21]
Role as a Pharmaceutical Intermediate
5-Acetyl-2-cyanopyridine serves as a key intermediate in the synthesis of more complex bioactive molecules.[3][22] The acetyl and cyano groups can be elaborated to introduce new pharmacophores or to modulate the physicochemical properties (e.g., solubility, metabolic stability) of a lead compound.
-
Anticancer Activity: Numerous studies have highlighted the potential of cyanopyridine derivatives as anticancer agents.[20][21][23] They have been investigated as inhibitors of various kinases, such as Pim-1 kinase, which is implicated in prostate cancer.[24] The cyano group often plays a crucial role in binding to the active site of target enzymes.[24]
-
Antimicrobial and Antiviral Activity: The cyanopyridine core is present in compounds showing a broad spectrum of antimicrobial and antiviral activities.[19][25]
-
Enzyme Inhibition: Beyond kinases, these derivatives have been explored as inhibitors for other enzyme classes, demonstrating their versatility.[19]
Caption: Use of the core scaffold to generate diverse libraries for screening.
Safety and Handling
Working with cyanopyridine derivatives requires adherence to strict safety protocols due to their potential toxicity. The cyano group is a key structural alert.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[26][27] Avoid breathing dust, fumes, or vapors.[28][29] Wash hands and any exposed skin thoroughly after handling.[28][29]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[26][27]
-
Toxicology: Cyanopyridines can be harmful if inhaled, swallowed, or in contact with skin.[28][29] They can cause skin and serious eye irritation.[28]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[27][29] Store locked up.[26][28]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[28]
Conclusion
5-Acetyl-2-cyanopyridine is a high-value synthetic intermediate characterized by its versatile and strategically positioned functional groups. Its accessibility through direct cyanation and the vast potential for subsequent derivatization via both classical and modern catalytic methods make it an indispensable tool for chemists. For professionals in drug discovery and development, this compound represents a gateway to novel chemical entities with significant potential for diverse pharmacological applications, particularly in oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.
References
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Al-Zahrani, F. M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 114. [Link]
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Appretech Scientific Limited. (n.d.). 5-Acetyl-2-cyanopyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine derivatives as antiproliferative agents. Retrieved from [Link]
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ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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El-Gazzar, M. G., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives. Journal of Biochemical and Molecular Toxicology, e23646. [Link]
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Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1434-1446. [Link]
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ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed... Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-cyanopyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination. Retrieved from [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction. Catalysts, 13(1), 35. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. ACS Omega, 8(22), 19575–19591. [Link]
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Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
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